molecular formula C11H16N2OS B12742790 Ephedrine thiocyanate CAS No. 13900-17-9

Ephedrine thiocyanate

Cat. No.: B12742790
CAS No.: 13900-17-9
M. Wt: 224.32 g/mol
InChI Key: RHPLXTLBWAZINH-GNAZCLTHSA-N
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Description

Ephedrine thiocyanate is a chemical compound derived from ephedrine, an alkaloid found in the Ephedra plant. Ephedrine is well-known for its stimulant effects on the central nervous system and its use in traditional Chinese medicine. The thiocyanate derivative of ephedrine combines the properties of ephedrine with the unique characteristics of the thiocyanate group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ephedrine thiocyanate can be synthesized through the reaction of ephedrine with thiocyanate salts. One common method involves heating ephedrine with sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN) under controlled conditions. For instance, heating ephedrine with two molar equivalents of ammonium thiocyanate for four hours can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ephedrine thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives with altered chemical properties.

    Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used to replace the thiocyanate group, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ephedrine derivatives with different functional groups, while substitution reactions can produce a wide range of ephedrine analogs .

Scientific Research Applications

Mechanism of Action

Ephedrine thiocyanate exerts its effects through both direct and indirect mechanisms. It acts as an agonist for alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation. Additionally, it promotes the release of norepinephrine from sympathetic neurons, enhancing its stimulatory effects on the central nervous system .

Comparison with Similar Compounds

    Ephedrine: The parent compound, known for its stimulant and decongestant properties.

    Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological effects but different regulatory status.

    Norephedrine: A metabolite of ephedrine with distinct pharmacokinetic properties.

Uniqueness: Ephedrine thiocyanate’s unique combination of the ephedrine backbone with the thiocyanate group imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in asymmetric synthesis and pharmacological research .

Properties

CAS No.

13900-17-9

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;thiocyanic acid

InChI

InChI=1S/C10H15NO.CHNS/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1-3/h3-8,10-12H,1-2H3;3H/t8-,10-;/m0./s1

InChI Key

RHPLXTLBWAZINH-GNAZCLTHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(#N)S

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C(#N)S

Origin of Product

United States

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